3-(Bis(2-chloroethyl)amino)benzonitrile
CAS No.: 24813-12-5
Cat. No.: VC16012453
Molecular Formula: C11H12Cl2N2
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24813-12-5 |
|---|---|
| Molecular Formula | C11H12Cl2N2 |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 3-[bis(2-chloroethyl)amino]benzonitrile |
| Standard InChI | InChI=1S/C11H12Cl2N2/c12-4-6-15(7-5-13)11-3-1-2-10(8-11)9-14/h1-3,8H,4-7H2 |
| Standard InChI Key | BJHSIFWFTJDBDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N(CCCl)CCCl)C#N |
Introduction
3-(Bis(2-chloroethyl)amino)benzonitrile is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of approximately 243.13 g/mol . This compound features a benzonitrile group substituted with a bis(2-chloroethyl)amino moiety, which enhances its reactivity and potential biological activity. The presence of chloroethyl groups allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Synthesis and Applications
The synthesis of 3-(Bis(2-chloroethyl)amino)benzonitrile typically involves several steps that can be scaled up in industrial settings using larger reactors and automated systems to optimize production efficiency. This compound is used as an intermediate in organic synthesis, producing various amines, nitriles, and substituted benzonitriles depending on the reaction conditions and reagents used.
Biological Activities
Research indicates that 3-(Bis(2-chloroethyl)amino)benzonitrile exhibits potential biological activities, particularly in forming covalent bonds with nucleophilic sites in proteins and DNA. This interaction may inhibit specific enzymes and disrupt cellular signaling processes, suggesting its application in medicinal chemistry, especially in developing anticancer agents. The compound's ability to form covalent bonds with nucleophilic sites in DNA suggests that it may induce cross-linking effects similar to those observed with nitrogen mustard alkylating agents, contributing to its anticancer potential by disrupting DNA replication and function.
Comparison with Similar Compounds
Similar compounds, such as 4-[bis-(2-Chloroethyl)-Amino]-Benzamide, have been studied for their biological activities. For instance, a derivative of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has shown potent HDAC3 inhibitory activity and antitumor effects in both in vitro and in vivo studies . While 3-(Bis(2-chloroethyl)amino)benzonitrile is distinct due to its specific structure, which allows it to interact with a wide range of molecular targets, its chloroethyl groups increase reactivity in substitution reactions, and the benzonitrile group provides stability and specificity in interactions.
Research Findings and Potential Applications
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 3-(Bis(2-chloroethyl)amino)benzonitrile | Anticancer potential through DNA cross-linking | Development of anticancer agents |
| 4-[bis-(2-Chloroethyl)-Amino]-Benzamide derivatives (e.g., FNA) | HDAC3 inhibition, antitumor effects | Development of isoform-selective HDAC inhibitors |
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